2,3-Difluoro-4-vinylbenzotrifluoride
Description
2,3-Difluoro-4-vinylbenzotrifluoride is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group, two fluorine substituents at the 2- and 3-positions, and a vinyl (-CH=CH₂) group at the 4-position of the benzene ring. This structure combines electron-withdrawing fluorine atoms with a reactive vinyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic and steric properties distinguish it from related fluorinated aromatics .
Properties
Molecular Formula |
C9H5F5 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2 |
InChI Key |
YZHLHNQKRMOLOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-vinylbenzotrifluoride may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with variations in substituents or backbone structure. Below is a detailed analysis:
Substituent Variations in Fluorinated Benzotrifluorides
Key Differences :
- The vinyl group in 2,3-Difluoro-4-vinylbenzotrifluoride enhances its utility in polymerization or cycloaddition reactions, unlike the amino group in 4-Amino-2,3-difluorobenzotrifluoride, which is better suited for nucleophilic substitutions .
- The trifluoromethyl group in all compounds confers thermal stability and lipophilicity, critical for pharmaceutical applications .
Vinyl-Substituted Fluorinated Aromatics
Notable Contrasts:
- Unlike 4-vinylbenzoic acid, the trifluoromethyl group in 2,3-Difluoro-4-vinylbenzotrifluoride reduces polarity, enhancing compatibility with hydrophobic matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
